スルフェニル化合物

Sulfenyl compounds are a class of organic compounds containing the sulfur-carbon (S-C) bond, specifically designated by -S- or -SO- groups. These compounds play crucial roles in various industries including pharmaceuticals, agriculture, and fine chemicals due to their reactive nature and versatility.

In the pharmaceutical sector, sulfenyl compounds are often used as intermediates for synthesizing drugs with unique biological activities, particularly those targeting inflammatory pathways. For example, they can be employed in the development of anti-inflammatory agents through selective inhibition of cyclooxygenase enzymes.

Agriculturally, these compounds find use in pesticides and fungicides where their reactivity allows for effective pest control while minimizing environmental impact. Additionally, sulfenyl-based products are valuable in rubber vulcanization processes, enhancing durability and elasticity in tire manufacturing.

Overall, the diverse applications of sulfenyl compounds make them indispensable tools in modern chemical synthesis, offering a wide range of functional groups that can be tailored to meet specific needs across multiple industries.

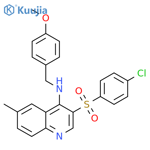

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

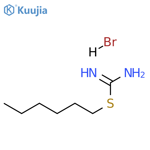

Carbamimidothioic acid, hexyl ester, monohydrobromide | 4270-01-3 | C7H17BrN2S |

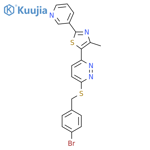

|

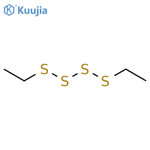

Diethyltetrasulfide | 13730-34-2 | C4H10S4 |

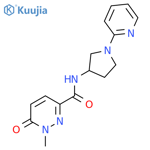

|

1-(Ethylsulfanyl)buta-1,2-diene | 89489-98-5 | C6H10S |

|

Chlorodithioformic acid methyl ester | 16696-91-6 | C2H3ClS2 |

|

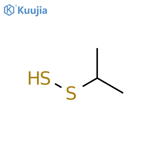

2-Propanesulfenothioic acid | 76877-94-6 | C3H8S2 |

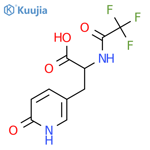

|

2-(Hydroxymethylthio)ethanol | 876503-58-1 | C3H8O2S |

|

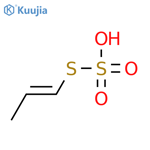

S-1-Propenyl thiosulfate; (E)-form | 701904-58-7 | C3H6O3S2 |

|

S-1-Propenyl thiosulfate; (Z)-form | 759431-40-8 | C3H6O3S2 |

|

1-[(Chloromethyl)sulfanyl]prop-1-yne | 77633-40-0 | C4H5ClS |

|

Ethene,1,1,2,2-tetrakis(methylthio)- | 13046-50-9 | C6H12S4 |

関連文献

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

推奨される供給者

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品